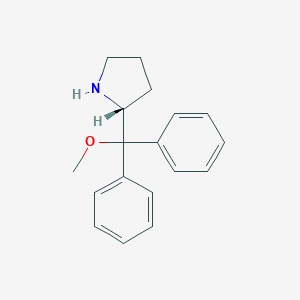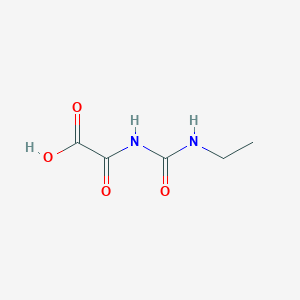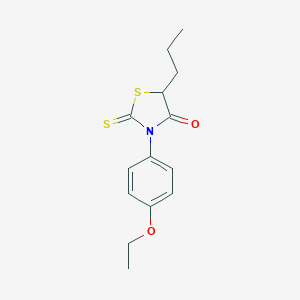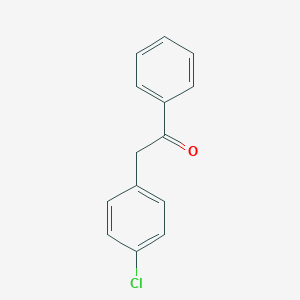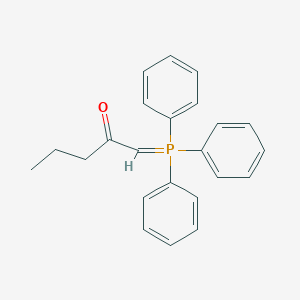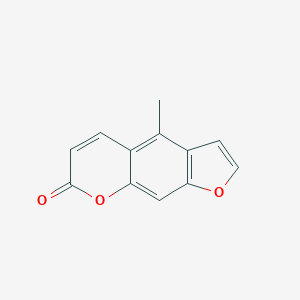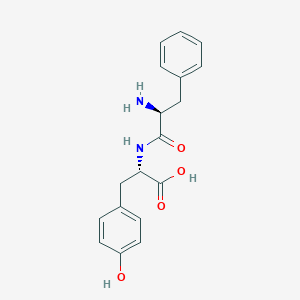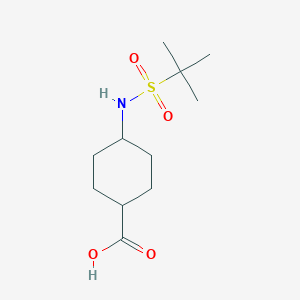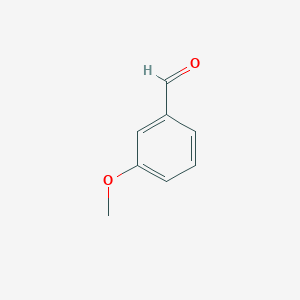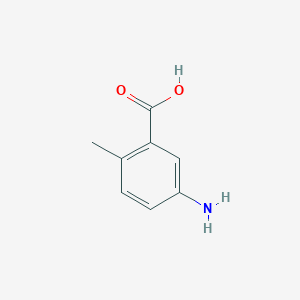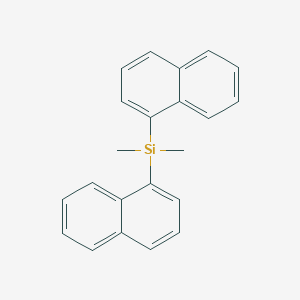
Dimethyl(dinaphthalen-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(dinaphthalen-1-yl)silane, also known as DMDNS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DMDNS is a silane derivative that contains two naphthalene rings attached to a silicon atom. The compound has been used in various scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of novel materials.
Wirkmechanismus
The mechanism of action of Dimethyl(dinaphthalen-1-yl)silane is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. The silicon atom in Dimethyl(dinaphthalen-1-yl)silane is highly reactive and can form covalent bonds with other atoms, making it a useful reagent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Dimethyl(dinaphthalen-1-yl)silane. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. Dimethyl(dinaphthalen-1-yl)silane is not known to have any significant effects on the environment or human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl(dinaphthalen-1-yl)silane is its high reactivity, which makes it a useful reagent in organic synthesis. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Dimethyl(dinaphthalen-1-yl)silane is its sensitivity to moisture and air, which can lead to degradation of the compound. Additionally, the compound is highly reactive and requires careful handling to prevent accidents and ensure safe use in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl(dinaphthalen-1-yl)silane in scientific research. One potential area of research is the use of Dimethyl(dinaphthalen-1-yl)silane as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers. Another area of research is the use of Dimethyl(dinaphthalen-1-yl)silane in the synthesis of new organic compounds with unique properties and applications. Finally, further studies are needed to better understand the mechanism of action of Dimethyl(dinaphthalen-1-yl)silane and its potential applications in various fields of chemistry and materials science.
Synthesemethoden
The synthesis of Dimethyl(dinaphthalen-1-yl)silane involves the reaction of naphthalene with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the starting materials. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(dinaphthalen-1-yl)silane has been used in various scientific research applications, including as a reagent in organic synthesis. The compound has been used to synthesize a range of organic compounds, including heterocyclic compounds, aromatic compounds, and organosilicon compounds. Dimethyl(dinaphthalen-1-yl)silane has also been used as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers.
Eigenschaften
CAS-Nummer |
18753-19-0 |
|---|---|
Produktname |
Dimethyl(dinaphthalen-1-yl)silane |
Molekularformel |
C22H20Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
dimethyl(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 |
InChI-Schlüssel |
SHCZBMYTPGCRGJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Andere CAS-Nummern |
18753-19-0 |
Synonyme |
Silane,dimethyl-di-1-naphthalenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



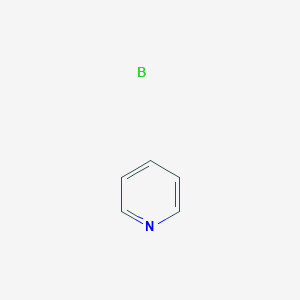
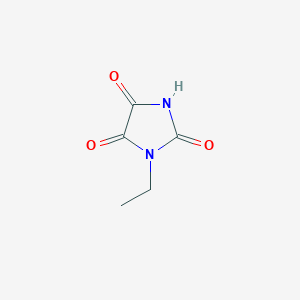
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
